molecular formula C21H15F9N4 B2925371 2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine CAS No. 477851-80-2

2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine

Cat. No.: B2925371
CAS No.: 477851-80-2
M. Wt: 494.365
InChI Key: UVQGTISEWZNWNH-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine is a complex organic compound that features a naphthyridine core substituted with trifluoromethyl groups and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the naphthyridine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine moiety can be introduced through reactions such as the aza-Michael addition between diamines and sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine is unique due to its combination of a naphthyridine core with multiple trifluoromethyl groups and a piperazine moiety. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,4-bis(trifluoromethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F9N4/c22-19(23,24)12-2-1-3-13(10-12)33-6-8-34(9-7-33)17-5-4-14-15(20(25,26)27)11-16(21(28,29)30)31-18(14)32-17/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQGTISEWZNWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F9N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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